mmp-2 inhibitor i

准备方法

合成路线和反应条件: MMP-2 抑制剂 I 的合成通常涉及在特定条件下油酸与羟胺的反应。该反应如下进行:

- 油酸首先使用亚硫酰氯转化为其相应的酰氯。

- 然后酰氯与羟胺反应生成羟肟酸衍生物,即 MMP-2 抑制剂 I。

工业生产方法: MMP-2 抑制剂 I 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

- 将油酸大规模转化为油酰氯。

- 在合适的溶剂和催化剂存在下,将油酰氯与羟胺反应生成 MMP-2 抑制剂 I。

化学反应分析

反应类型: 由于存在羟肟酸官能团,MMP-2 抑制剂 I 主要进行取代反应。它还可以参与氢键和与金属离子的配位。

常见试剂和条件:

取代反应: 通常涉及亚硫酰氯和羟胺等试剂。

配位反应: 涉及锌等金属离子,这对 MMP-2 抑制剂 I 的抑制活性至关重要。

主要产物: 油酸与羟胺反应形成的主要产物是 MMP-2 抑制剂 I 本身。根据所用试剂和条件,进一步反应会导致形成各种衍生物。

科学研究应用

MMP-2 抑制剂 I 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 用作研究基质金属蛋白酶抑制及其在细胞外基质降解中的作用的工具。

生物学: 有助于了解涉及 MMP-2 的生物过程,如组织重塑和炎症。

医学: 研究其在治疗与 MMP-2 活性过高相关的疾病(包括癌症、心血管疾病和纤维化)中的潜在治疗应用.

工业: 用于开发针对 MMP-2 的新型药物和治疗剂。

作用机制

MMP-2 抑制剂 I 通过与 MMP-2 的活性位点结合发挥作用,从而阻止该酶降解细胞外基质。 MMP-2 抑制剂 I 的羟肟酸基团与 MMP-2 活性位点中存在的锌离子配位,导致其蛋白水解活性的抑制 . 此作用有助于减少与 MMP-2 活性过高相关的组织损伤和炎症。

相似化合物的比较

MMP-2 抑制剂 I 由于其对 MMP-2 的特异性抑制作用而独一无二。类似的化合物包括:

MMP-2 抑制剂 II: 另一种具有不同化学结构的强效 MMP-2 抑制剂。

MMP-2 抑制剂 III: 一种联苯磺酰胺基-羟肟酸酯化合物,也靶向 MMP-2,但具有不同的选择性和效力.

MMP-9 抑制剂 I: 靶向 MMP-9,基质金属蛋白酶家族的另一个成员,但对 MMP-2 的特异性较低.

MMP-2 抑制剂 I 因其在抑制 MMP-2 方面的高特异性和效力而脱颖而出,使其成为研究和治疗应用中宝贵的工具。

生物活性

Matrix metalloproteinase-2 (MMP-2) plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and tumor metastasis. The inhibition of MMP-2 has garnered significant interest in therapeutic contexts, particularly in cancer treatment and cardiac protection. This article focuses on the biological activity of a specific MMP-2 inhibitor, referred to as "MMP-2 inhibitor I," exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

MMP-2 is activated through a complex process involving the interaction with tissue inhibitors of metalloproteinases (TIMPs) and membrane-type MMPs (MT-MMPs). This compound disrupts this activation pathway by specifically binding to the proMMP-2 form, preventing its conversion to active MMP-2. This inhibition is mediated through the targeting of the D570-A583 epitope on proMMP-2, which interferes with the protein-protein interactions necessary for its activation .

Key Mechanisms:

- Inhibition of Protein-Protein Interactions : The inhibitor prevents the interaction between proMMP-2 and TIMP2, crucial for MMP-2 activation .

- Reduction of Cell Migration : In vitro studies have shown that treatment with this compound leads to decreased cellular MMP-2 activities and inhibited migration in melanoma cell lines .

Case Study: Cardiac Protection

A series of studies investigated the efficacy of novel MMP-2 inhibitors for acute cardioprotection. One particular compound demonstrated significant cardioprotective effects in neonatal rat cardiac myocytes subjected to ischemia/reoxygenation (I/R) injury. The most effective compound (MMPI-1154) significantly reduced infarct size at a concentration of 1 μM in ex vivo models . This highlights the potential clinical applications of MMP-2 inhibitors in preventing cardiac damage during ischemic events.

Table 1: Summary of Preclinical Findings on this compound

Natural Compounds as MMP-2 Inhibitors

Recent research has identified natural compounds that exhibit inhibitory effects on MMP-2. These compounds were screened using computational methods followed by experimental validation. The study revealed that several natural inhibitors bind effectively to the active site of MMP-2, demonstrating potential as therapeutic agents against cancer progression .

Clinical Implications

The overexpression of MMP-2 is associated with poor prognosis in various cancers, including breast and ovarian cancer. Targeting MMP-2 with specific inhibitors like this compound could provide a novel therapeutic strategy to mitigate tumor invasion and metastasis .

Table 2: Clinical Relevance of MMP-2 Inhibition

| Cancer Type | Prognostic Indicator | Potential Treatment |

|---|---|---|

| Breast Cancer | High MMP-2 expression correlates with metastasis risk | MMP-2 inhibitors |

| Ovarian Cancer | Elevated levels linked to survival rates | Targeted therapies |

| Gastric Cancer | Poor prognosis associated with MMP-2 overexpression | Novel inhibitors |

属性

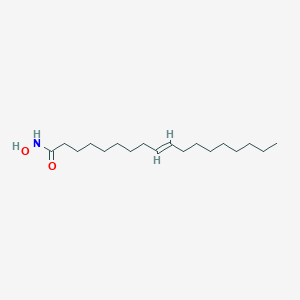

IUPAC Name |

(Z)-N-hydroxyoctadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHELLMCCEDJG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884461 | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-69-0 | |

| Record name | (9Z)-N-Hydroxy-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyoleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MMP-2 Inhibitor I (N-Hydroxyoleamide) interact with its target, MMP-2, and what are the downstream effects of this interaction?

A: this compound (N-Hydroxyoleamide) acts as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. While the precise mechanism of action is not fully detailed in the provided research, MMP inhibitors generally function by binding to the catalytic zinc ion present in the active site of MMPs [, , ]. This binding prevents the enzyme from interacting with and cleaving its substrates, which are various components of the extracellular matrix (ECM).

- Reduced ECM degradation: MMP-2 plays a crucial role in breaking down ECM components like gelatin, collagen, and elastin. Inhibiting MMP-2 can therefore preserve ECM integrity and limit excessive degradation [, , ].

- Inhibited cell migration and invasion: ECM degradation by MMPs is essential for cell movement and invasion through tissues. N-Hydroxyoleamide's inhibitory action on MMP-2 can hinder these processes, potentially limiting tumor invasion and metastasis [, ].

- Modulation of cellular signaling: MMP activity can influence various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibiting MMP-2 with N-Hydroxyoleamide might indirectly impact these pathways [].

Q2: What is the role of MMP-2 in adipocyte differentiation, and how does N-Hydroxyoleamide affect this process?

A: Research suggests that MMP-2 plays a critical role in the early stages of adipocyte differentiation in 3T3-L1 preadipocytes []. While the exact mechanisms are not fully elucidated, evidence suggests that MMP-2 activity might be required for:

- Remodeling the ECM: Adipocyte differentiation involves significant morphological changes, requiring ECM remodeling. MMP-2 likely contributes to this process by degrading existing ECM components to allow for cell shape changes and new matrix deposition [].

- Modulating signaling pathways: MMP-2 might indirectly influence adipogenic signaling pathways by regulating the bioavailability of growth factors or by interacting with cell surface receptors [].

Q3: Are there any documented effects of shear stress on MMP-2 activity and smooth muscle cell migration, and if so, what is the role of N-Hydroxyoleamide in this context?

A: Studies using rat aortic smooth muscle cells (SMCs) demonstrate that exposure to physiological levels of shear stress significantly inhibits SMC migration, a key process in intimal hyperplasia []. This inhibitory effect is associated with a downregulation of MMP-2 activity []. While the research doesn't directly investigate N-Hydroxyoleamide's role in this specific context, it highlights the importance of MMP-2 in SMC migration and its potential as a target to modulate this process. Further research utilizing N-Hydroxyoleamide could provide valuable insights into whether its inhibitory action on MMP-2 could translate into therapeutic benefits for conditions associated with undesirable SMC migration, such as restenosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。